(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride
Description
(1R,5S)-3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heteroatom system within a bicyclo[3.3.1]nonane scaffold. The stereochemistry at positions 1 and 5 (R and S configurations, respectively) is critical for its biological activity and molecular interactions. This compound is typically synthesized via sulfonylation or carboxylation reactions followed by deprotection steps, as exemplified by the use of tert-butyl carbamate (N-tboc) protection and subsequent cleavage with reagents like ZnBr₂ or HCl . The hydrochloride salt form enhances stability and solubility, making it suitable for pharmacological studies.
The 9-azabicyclo[3.3.1]nonane core is recognized as a privileged scaffold in medicinal chemistry due to its structural rigidity and ability to mimic bioactive natural products. Derivatives of this scaffold have demonstrated diverse biological activities, including nicotinic acetylcholine receptor (nAChR) modulation, antiarrhythmic effects, and metabolic correction during vaccination .
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-4-9-5-7(3-1)8-6;/h6-8H,1-5H2;1H/t6-,7+; |
InChI Key |
CNFLTPZHQBRTRQ-UKMDXRBESA-N |
Isomeric SMILES |
C1C[C@@H]2COC[C@H](C1)N2.Cl |
Canonical SMILES |
C1CC2COCC(C1)N2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds can yield bicyclo[3.3.1]nonane derivatives . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Orexin Receptor Antagonism
Orexins are neuropeptides that play crucial roles in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors has been identified as a promising therapeutic strategy for:
- Sleep Disorders : Compounds like (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane can inhibit orexin signaling, potentially aiding in the treatment of insomnia and other sleep-related issues.
- Anxiety Disorders : By modulating the orexin system, this compound may help alleviate symptoms associated with anxiety.
- Addiction Disorders : Research indicates that orexin receptor antagonists can reduce cravings and withdrawal symptoms in substance use disorders.
Neuropharmacological Research
Studies have demonstrated that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane can influence behavioral models in rodents, showcasing its potential utility in preclinical research for understanding the mechanisms of orexin-related pathways in the brain.
Case Study 1: Orexin Receptor Antagonists in Sleep Disorders
A study published in Neuropharmacology examined the effects of various orexin receptor antagonists on sleep patterns in rodent models. The findings suggested that selective antagonism of orexin receptors significantly increased total sleep time and reduced wakefulness during the light phase of the cycle. This highlights the potential for (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane as a therapeutic agent for insomnia treatment .
Case Study 2: Behavioral Effects in Addiction Models
In a behavioral study assessing the impact of orexin receptor antagonists on addiction-related behaviors, (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane was shown to decrease drug-seeking behavior in models of cocaine addiction. The results indicated that blocking orexin receptors could mitigate cravings and reduce relapse rates among subjects previously exposed to addictive substances .
Comparative Analysis Table
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Sleep Disorders | Orexin receptor antagonism | Improved sleep quality |
| Anxiety Disorders | Modulation of orexin signaling | Reduced anxiety symptoms |
| Addiction Treatment | Decreased cravings through orexin blockade | Lower relapse rates |
Mechanism of Action
The mechanism of action of (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane Derivatives
- Example Compounds: 4-((1R,5S)-3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)benzonitrile (38): Features a sulfonyl group and nitrile substituent. Synthesized via sulfonylation with p-cyanophenylsulfonyl chloride, achieving 71% yield after N-tboc deprotection . (1R,5S)-3-(4-Bromophenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane Hydrochloride (39H): Substituted with a bromophenylsulfonyl group, synthesized with 99% yield using HCl for deprotection .
- Comparison : The diaza analogues exhibit higher polarity and binding affinity for nAChRs compared to the 3-oxa-9-aza derivative. The sulfonyl groups enhance interactions with receptor sulfhydryl groups, but the absence of an oxygen atom in the bicyclo system reduces conformational flexibility .
9-Selenabicyclo[3.3.1]nonane Derivatives
- Example Compound: 2,6-Dichloro-9-selenabicyclo[3.3.1]nonane Exhibits a selenium atom in place of nitrogen or oxygen. Selenium’s anchimeric assistance effect is >100× stronger than sulfur or nitrogen, enabling rapid nucleophilic substitution reactions .
- Comparison : Selenium analogues show superior reactivity in click chemistry and GPx mimetic activity, making them candidates for metabolic correction during oxidative stress. However, they lack the hydrochloride salt’s stability .
3-Thia-7-azabicyclo[3.3.1]nonane Derivatives
- Example Compound: (1R,5S,9r)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride Substituted with a sulfur atom and benzyl group. The thia analogue’s sulfur enhances π-π stacking interactions but reduces water solubility compared to the 3-oxa derivative .
Pharmacological Activity Comparison
Key Structural and Functional Differences
Heteroatom Effects :
- Oxygen (3-Oxa) : Enhances hydrogen bonding capacity and metabolic stability.
- Selenium (3-Selena) : Increases reactivity and GPx activity but introduces toxicity risks.
- Sulfur (3-Thia) : Improves lipophilicity but reduces enzymatic compatibility .
Substituent Effects :
- Sulfonyl/Carboxyl Groups : Enhance receptor binding but may reduce blood-brain barrier penetration.
- Benzyl Groups : Increase steric bulk, affecting target selectivity .
Biological Activity
(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures, which are known for their diverse pharmacological properties, including effects on the central nervous system and potential applications in cancer therapy.
- Molecular Formula : C9H16ClNO3
- Molecular Weight : 221.68 g/mol
- CAS Number : 1389264-26-9
The compound features a bicyclic structure with an oxygen heteroatom and a nitrogen atom, which contribute to its unique reactivity and interaction with biological targets.
Research indicates that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride may exert its biological effects through modulation of neurotransmitter systems, particularly by interacting with receptors in the central nervous system. Its structural analogs have shown significant binding affinity for various receptors, suggesting a potential role as a therapeutic agent in treating neurological disorders.
Case Studies and Research Findings
-
Inhibition of Class I PI3-Kinase Enzymes :
- A study reported that compounds related to (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane exhibit potent inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-b. This inhibition is crucial for developing anti-cancer therapies as it can impede tumor growth and proliferation .
- Anticancer Properties :
- Neuropharmacological Effects :
Data Table: Summary of Biological Activity
Pharmacokinetics
Pharmacokinetic studies reveal that (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane; hydrochloride exhibits favorable absorption and distribution characteristics, making it a viable candidate for further development in therapeutic applications. The compound's solubility and stability profiles suggest it could be formulated effectively for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
